molecular formula C8H6Cl2N4O2 B15052063 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid

Cat. No.: B15052063
M. Wt: 261.06 g/mol
InChI Key: RKWHNUKXVSEZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid typically involves the reaction of 2-chloropurine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 95°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C8H6Cl2N4O2

Molecular Weight

261.06 g/mol

IUPAC Name

2-chloro-9-(2-chloroethyl)purine-6-carboxylic acid

InChI

InChI=1S/C8H6Cl2N4O2/c9-1-2-14-3-11-4-5(7(15)16)12-8(10)13-6(4)14/h3H,1-2H2,(H,15,16)

InChI Key

RKWHNUKXVSEZBG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCCl)Cl)C(=O)O

Origin of Product

United States

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